2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its versatile applications in various fields. It is characterized by the presence of an isocyanate group and a phthalimide moiety, which contribute to its reactivity and functionality. This compound is often used in the synthesis of polymers and as a cross-linking agent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with ethylenediamine to form 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked polymers with enhanced mechanical properties.
Substitution Reactions: The phthalimide moiety can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving the isocyanate group.
Solvents: Aprotic solvents like acetone and toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Urethanes and Ureas: Formed from the reaction with alcohols and amines.
Cross-Linked Polymers: Resulting from polymerization reactions.
Scientific Research Applications
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its cross-linking properties.
Mechanism of Action
The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of its isocyanate group. The isocyanate group reacts with nucleophiles, leading to the formation of stable urethane and urea linkages. These reactions are crucial in the cross-linking process, which enhances the mechanical and chemical properties of the resulting materials. The phthalimide moiety also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in that it contains an isocyanate group and is used in polymerization reactions.
2-Isocyanatoethyl acrylate: Another compound with an isocyanate group, used in the synthesis of polymers and coatings.
Uniqueness
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the phthalimide moiety, which imparts additional stability and reactivity compared to other isocyanate-containing compounds. This makes it particularly useful in applications requiring robust and durable materials.
Properties
CAS No. |
75178-54-0 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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